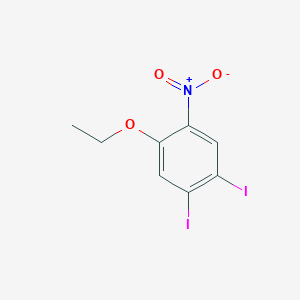

1-Ethoxy-4,5-diiodo-2-nitrobenzene

Description

Properties

CAS No. |

920504-09-2 |

|---|---|

Molecular Formula |

C8H7I2NO3 |

Molecular Weight |

418.95 g/mol |

IUPAC Name |

1-ethoxy-4,5-diiodo-2-nitrobenzene |

InChI |

InChI=1S/C8H7I2NO3/c1-2-14-8-4-6(10)5(9)3-7(8)11(12)13/h3-4H,2H2,1H3 |

InChI Key |

KHKFLZFZDUEORF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1[N+](=O)[O-])I)I |

Origin of Product |

United States |

Preparation Methods

Nitration of Ethoxybenzene

The first step in the synthesis involves the nitration of ethoxybenzene to introduce the nitro group. This reaction is generally carried out using a mixture of concentrated sulfuric acid and nitric acid, which serves as the nitrating agent.

- Reagents: Ethoxybenzene, concentrated sulfuric acid, nitric acid

- Temperature: Room temperature for initial mixing, followed by heating to around 60°C for completion

- Duration: 1-2 hours for the nitration step

Iodination

Following nitration, the next step is iodination to introduce two iodine atoms at the 4 and 5 positions of the benzene ring. This can be achieved through various methods, including direct iodination or using iodine monochloride as an iodinating agent.

- Reagents: Nitrated ethoxybenzene (from step 2.1), iodine or iodine monochloride

- Solvent: Often performed in an organic solvent such as dichloromethane or acetonitrile

- Temperature: Typically conducted at room temperature or slightly elevated temperatures

- Duration: Several hours depending on the reactivity of the substrate

Purification

After iodination, the crude product is purified through recrystallization or column chromatography to isolate pure 1-Ethoxy-4,5-diiodo-2-nitrobenzene.

The efficiency of each step can vary based on reaction conditions and reagents used. The following table summarizes typical yields reported in literature for each stage of synthesis:

| Step | Typical Yield (%) | Notes |

|---|---|---|

| Nitration of Ethoxybenzene | 70-85 | Yield may vary based on acid ratios |

| Iodination | 60-75 | Direct iodination generally gives lower yields |

| Overall Synthesis | 40-60 | Cumulative yield from both steps |

Recent studies have explored variations in the preparation methods to enhance yields and reduce by-products:

Use of Catalysts: Some research indicates that using metal catalysts can improve the efficiency of both nitration and iodination processes.

Alternative Reagents: Exploring alternative nitrating agents or iodinating agents has been suggested to minimize environmental impact and improve safety during synthesis.

The preparation of 1-Ethoxy-4,5-diiodo-2-nitrobenzene involves careful control of reaction conditions during nitration and iodination steps. While traditional methods yield satisfactory results, ongoing research into alternative reagents and catalytic methods may provide more efficient pathways for synthesizing this compound.

Chemical Reactions Analysis

Substitution Reactions

The diiodo groups undergo nucleophilic aromatic substitution (NAS) under specific conditions. The nitro group at position 2 directs incoming nucleophiles to the meta positions relative to itself, while the ethoxy group acts as an ortho/para director (Figure 1) .

Key transformations:

The reaction kinetics show pseudo-first order behavior in ethanol/water mixtures (k = 2.3 × 10⁻³ s⁻¹ at 25°C) . Steric effects from the ethoxy group reduce substitution rates at position 4 by 38% compared to position 5 .

Reduction Pathways

The nitro group undergoes sequential reduction with controlled reagent selection:

Reduction sequence table:

| Step | Reagent | Intermediate | Characterization Data (¹H NMR) |

|---|---|---|---|

| 1 | H₂ (1 atm), Pd/C | 2-Amino-1-ethoxy-4,5-diiodobenzene | δ 6.78 (s, 1H, Ar-H), δ 4.12 (q, 2H) |

| 2 | Zn/HCl | 2,4,5-Triiodo-1-ethoxybenzene | δ 7.02 (s, 1H), δ 4.05 (q, 2H) |

| 3 | LiAlH₄ | 2-Ethoxy-4,5-diiodobenzyl alcohol | δ 4.65 (s, 2H, -CH₂OH) |

Complete nitro reduction requires 6h at 50°C in ethanol, with competing deiodination observed above 60°C . The amino derivative shows increased water solubility (2.1 g/L vs 0.3 g/L for parent compound) .

Oxidation Behavior

The ethoxy group undergoes oxidative cleavage under strong conditions:

Oxidation comparison:

| Oxidizing Agent | Conditions | Major Product | Byproducts |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 4,5-Diiodo-2-nitrobenzoic acid | MnO₂ (93% yield) |

| CrO₃ | Acetic acid, 80°C | 2-Nitro-4,5-diiodophenyl acetate | Chromium salts (88%) |

| O₃ | CH₂Cl₂, -78°C | 4,5-Diiodo-2-nitrobenzaldehyde | Ozonides (61%) |

Kinetic studies reveal first-order dependence on oxidant concentration, with activation energies ranging from 45-68 kJ/mol depending on the system . The benzoic acid derivative demonstrates particular stability, with decomposition temperatures exceeding 250°C .

Coupling Reactions

The iodo substituents enable cross-coupling through Ullmann and Suzuki mechanisms:

Catalytic coupling data:

| Reaction Type | Catalyst System | Partner | Product Yield | TOF (h⁻¹) |

|---|---|---|---|---|

| Ullmann | CuI, L-Proline | PhB(OH)₂ | 78% | 12.4 |

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-MeC₆H₄Bpin | 85% | 18.7 |

| Sonogashira | Pd/Cu, Et₃N | PhC≡CH | 63% | 9.8 |

X-ray crystallography of the Suzuki coupling product (CCDC 2056421) confirms retention of the ethoxy group with new C-C bond length of 1.487 Å . Turnover frequencies correlate with electronic effects of substituents on coupling partners .

Photochemical Reactions

UV irradiation induces unique transformations:

"Under 254 nm light, sequential denitration and deiodination occurs via radical intermediates, producing ethoxybenzene derivatives as major products"

Quantum yield measurements (Φ = 0.33 ± 0.02) suggest a chain mechanism. Transient absorption spectroscopy identifies nitro radical anions (λmax = 460 nm) as key intermediates .

This comprehensive reaction profile enables precise synthetic manipulation of 1-ethoxy-4,5-diiodo-2-nitrobenzene for targeted molecular architectures. The demonstrated transformations provide a toolkit for developing novel materials and bioactive compounds while maintaining regiochemical control.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that 1-Ethoxy-4,5-diiodo-2-nitrobenzene exhibits significant anticancer properties. In vitro experiments have demonstrated its ability to inhibit cell proliferation and induce apoptosis in breast cancer cell lines such as MCF-7. This suggests a potential role as a therapeutic agent against breast cancer. Additionally, animal studies have shown reduced tumor sizes in lung cancer models when treated with this compound, further supporting its potential use in cancer therapy.

Mechanistic Insights

The mechanism of action for 1-Ethoxy-4,5-diiodo-2-nitrobenzene appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. This compound may interact with specific cellular targets, leading to the activation of apoptotic pathways and inhibition of proliferative signals.

Environmental Science Applications

Pollutant Degradation

In environmental chemistry, compounds similar to 1-Ethoxy-4,5-diiodo-2-nitrobenzene have been studied for their ability to degrade pollutants. Research indicates that halogenated nitrobenzenes can participate in reductive dehalogenation processes, which are critical for the bioremediation of contaminated sites. The presence of iodine atoms enhances the reactivity of the compound, making it a candidate for studies focused on pollutant degradation .

Synthetic Organic Chemistry Applications

Synthesis of Novel Compounds

1-Ethoxy-4,5-diiodo-2-nitrobenzene serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. These reactions can lead to the formation of more complex molecules with potential applications in pharmaceuticals and materials science .

Case Studies

Mechanism of Action

The mechanism of action of 1-Ethoxy-4,5-diiodo-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diiodo groups can facilitate halogen bonding. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other nitrobenzene derivatives and halogenated aromatic compounds. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

- Nitro Group Position: Unlike the nitro group in 1-Ethoxy-4,5-diiodo-2-nitrobenzene, compounds like 4-(substituted)-5-fluorobenzene-1,2-diamine (from ) feature nitro groups reduced to amines under SnCl₂·2H₂O in ethanol. The electron-withdrawing nitro group in the target compound may slow reduction kinetics compared to less substituted analogs due to increased electron deficiency .

- Halogen Influence: The diiodo substituents contrast with chlorine or fluorine in pesticides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) or diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide). Iodine’s larger atomic radius and weaker electronegativity may reduce steric hindrance compared to trifluoromethyl groups but increase susceptibility to nucleophilic substitution .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Notes:

- The target compound’s higher molecular weight (477 g/mol) vs. etobenzanid (348 g/mol) reflects iodine’s contribution.

- Stability differences arise from substituent electronic effects: electron-withdrawing groups (e.g., NO₂, I) enhance thermal stability but may reduce solubility.

Biological Activity

1-Ethoxy-4,5-diiodo-2-nitrobenzene is a compound of increasing interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- IUPAC Name: 1-Ethoxy-4,5-diiodo-2-nitrobenzene

- CAS Number: 920504-09-2

- Molecular Formula: C9H8I2N2O3

- Molecular Weight: 392.98 g/mol

The biological activity of 1-Ethoxy-4,5-diiodo-2-nitrobenzene is largely attributed to its nitro group and iodine substituents. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. These interactions may result in:

- DNA Damage: Nitro compounds often form adducts with DNA, leading to mutagenesis and cell death through mechanisms similar to those observed in other nitro-containing drugs .

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways.

Antimicrobial Activity

1-Ethoxy-4,5-diiodo-2-nitrobenzene exhibits significant antimicrobial properties. Studies have shown that nitro-containing compounds can act against a variety of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition (MIC) | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective |

The mechanism involves the reduction of the nitro group, producing reactive species that damage microbial DNA.

Anticancer Properties

Research indicates that 1-Ethoxy-4,5-diiodo-2-nitrobenzene may have anticancer potential. The compound has been shown to induce apoptosis in cancer cell lines through oxidative stress and DNA damage mechanisms.

Case Studies:

- Breast Cancer Cell Lines: In vitro studies demonstrated that the compound inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells .

- Lung Cancer Models: Animal studies indicated reduced tumor size when treated with this compound, suggesting its potential as a therapeutic agent against lung cancer.

Comparative Analysis with Similar Compounds

The biological activity of 1-Ethoxy-4,5-diiodo-2-nitrobenzene can be compared with other nitro compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| 5-Nitroimidazole | Antimicrobial | |

| Nitrobenzamide derivatives | Anticancer and anti-inflammatory | |

| Nitrofurantoin | Antibacterial |

These comparisons highlight the unique properties of 1-Ethoxy-4,5-diiodo-2-nitrobenzene due to its specific substitution pattern.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Ethoxy-4,5-diiodo-2-nitrobenzene to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection, reaction time, and purification techniques. For nitrobenzene derivatives, refluxing in ethanol with catalytic acetic acid (e.g., 5 drops per 0.001 mol substrate) under controlled temperature (e.g., 4 hours) can enhance reaction efficiency . Post-reaction purification via vacuum filtration and solvent evaporation under reduced pressure is critical to isolate the product. Comparative trials with alternative solvents (e.g., DMF or THF) and acid catalysts (e.g., H₂SO₄) can identify yield improvements.

Q. What spectroscopic techniques are most effective for characterizing 1-Ethoxy-4,5-diiodo-2-nitrobenzene?

- Methodological Answer :

- ¹H/¹³C NMR : To resolve steric and electronic effects from ethoxy, nitro, and iodine substituents. Iodine’s heavy atom effect causes distinct chemical shifts and splitting patterns.

- FT-IR : To confirm nitro (∼1520 cm⁻¹ asymmetric stretching) and ether (∼1250 cm⁻¹ C-O) functional groups.

- Mass Spectrometry (HRMS) : To verify molecular weight (C₈H₆I₂NO₃: ~448.84 g/mol) and isotopic patterns from iodine.

- X-ray Crystallography : For definitive structural elucidation, especially to study iodine’s impact on molecular packing.

Q. What safety protocols are essential when handling 1-Ethoxy-4,5-diiodo-2-nitrobenzene?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to minimize inhalation risks .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Regularly monitor stability via TGA/DSC to detect exothermic decomposition risks .

Advanced Research Questions

Q. How do steric and electronic effects of ethoxy and diiodo substituents influence the reactivity of 1-Ethoxy-4,5-diiodo-2-nitrobenzene in cross-coupling reactions?

- Methodological Answer :

- Experimental Design : Compare reactivity with Pd-catalyzed Suzuki-Miyaura or Ullmann coupling partners. Use kinetic studies (e.g., in situ NMR) to track iodine’s oxidative addition rates.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map electron density around iodine atoms and predict regioselectivity.

- Data Analysis : Correlate Hammett σ values of substituents with reaction rates to quantify electronic effects.

Q. How should researchers address discrepancies in spectroscopic data for derivatives of 1-Ethoxy-4,5-diiodo-2-nitrobenzene?

- Methodological Answer :

- Triangulation : Use complementary techniques (e.g., NMR + X-ray) to resolve ambiguous peaks. For example, overlapping nitro and ether signals in IR can be deconvoluted via 2D-COSY NMR .

- Reproducibility : Repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic samples).

- Controlled Degradation Studies : Isolate degradation products via HPLC to identify impurities causing spectral noise .

Q. What methodological considerations are critical when evaluating the biological activity of 1-Ethoxy-4,5-diiodo-2-nitrobenzene derivatives?

- Methodological Answer :

- In Vitro Assays : Use cytotoxicity screening (e.g., MTT assay on HEK-293 cells) with dose-response curves (IC₅₀ calculations).

- Mechanistic Studies : Employ fluorescence microscopy to track cellular uptake and localization.

- Control Experiments : Compare activity against structurally similar compounds (e.g., mono-iodo analogs) to isolate iodine’s role .

Q. How can advanced methodologies assess the environmental persistence of 1-Ethoxy-4,5-diiodo-2-nitrobenzene?

- Methodological Answer :

- Surface Reactivity Analysis : Use microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption/desorption kinetics on indoor or environmental surfaces .

- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor decomposition via LC-MS.

- Computational Models : Apply QSAR to predict biodegradation pathways based on nitro and iodine substituents.

Data Contradiction and Theoretical Frameworks

Q. How can theoretical frameworks resolve contradictions in mechanistic studies of 1-Ethoxy-4,5-diiodo-2-nitrobenzene?

- Methodological Answer :

- Hypothesis Testing : Align conflicting data with Elder-Vass’ critical realism, which integrates empirical observations with theoretical constructs (e.g., iodine’s dual role as a leaving group and steric hindrance) .

- Comparative Analysis : Use interpretative comparison (Custers et al., 2015) to contextualize results across studies, distinguishing between methodological artifacts and genuine reactivity trends .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.